molecular formula C24H16Cl2N4O3 B10963604 2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide

2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B10963604
M. Wt: 479.3 g/mol
InChI Key: VMOMGFQBOFXVQM-UHFFFAOYSA-N
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Description

2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Benzoylation: The triazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the benzoylated triazole with 3,4-dichloroaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl groups.

    Reduction: Reduction reactions could target the triazole ring or the benzoyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Benzoyl Derivatives: Compounds with benzoyl groups can have similar chemical reactivity.

    Acetamide Derivatives: These compounds share the acetamide functional group and may have similar pharmacological properties.

Uniqueness

2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its triazole ring, benzoyl groups, and acetamide moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C24H16Cl2N4O3

Molecular Weight

479.3 g/mol

IUPAC Name

2-(4,5-dibenzoyltriazol-1-yl)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C24H16Cl2N4O3/c25-18-12-11-17(13-19(18)26)27-20(31)14-30-22(24(33)16-9-5-2-6-10-16)21(28-29-30)23(32)15-7-3-1-4-8-15/h1-13H,14H2,(H,27,31)

InChI Key

VMOMGFQBOFXVQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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